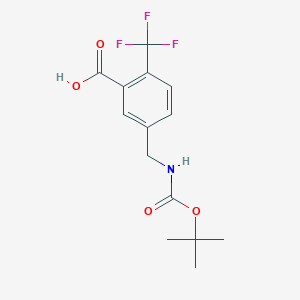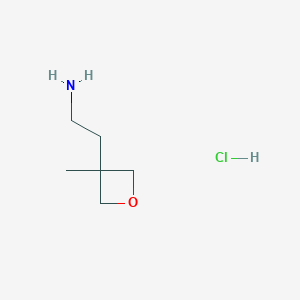![molecular formula C7H12N2O B7988264 (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B7988264.png)
(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Methyl-4,7-diazaspiro[25]octan-6-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be achieved through several methods. One efficient approach involves the use of para-quinone methides, which allows for the formation of spiro[2.5]octa-4,7-dien-6-ones under mild conditions without the use of metals . Another method involves the annulation of cyclopentane or four-membered rings to form the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize regioselective ring-opening reactions and other efficient synthetic strategies to produce the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with some reactions proceeding under mild conditions while others require more stringent conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Applications De Recherche Scientifique
(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate in the preparation of complex molecules. In biology, it has been studied for its potential antioxidant properties and its ability to inhibit lipid peroxidation and protein carbonylation . In medicine, it is being investigated for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation . Additionally, the compound has industrial applications in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound exerts its effects by inhibiting the production of reactive oxygen species and reducing oxidative damage to cellular components . This action is mediated through its ability to scavenge free radicals and modulate antioxidant defense systems .
Comparaison Avec Des Composés Similaires
(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be compared with other spirocyclic compounds, such as spiro[2.5]octa-4,7-dien-6-one and 5-Azaspiro[2.5]octan-6-one . While these compounds share a similar spirocyclic structure, this compound is unique due to its specific functional groups and stereochemistry.
Propriétés
IUPAC Name |
(5S)-5-methyl-4,7-diazaspiro[2.5]octan-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKVLLHAFDAOQ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC2(N1)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC2(N1)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one](/img/structure/B7988198.png)


![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone](/img/structure/B7988226.png)



![(S)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B7988271.png)

![(S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B7988285.png)


![2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988308.png)
